molecular formula C19H12O B13704482 Tetracene-2-carbaldehyde

Tetracene-2-carbaldehyde

Cat. No.: B13704482
M. Wt: 256.3 g/mol
InChI Key: GDRPLOJJIUPMPJ-UHFFFAOYSA-N
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Description

Tetracene-2-carbaldehyde is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracene-2-carbaldehyde typically involves the functionalization of tetracene. One common method is the formylation of tetracene using Vilsmeier-Haack reaction conditions, where tetracene is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetracene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Tetracene-2-carboxylic acid.

    Reduction: Tetracene-2-methanol.

    Substitution: Various substituted tetracene derivatives depending on the specific reaction conditions.

Mechanism of Action

The mechanism by which tetracene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. In organic electronics, it functions as a semiconductor by facilitating charge transport through its extended π-conjugated system .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-2-carbaldehyde: Similar structure but with three fused benzene rings.

    Pentacene-2-carbaldehyde: Similar structure but with five fused benzene rings.

    Naphthalene-2-carbaldehyde: Similar structure but with two fused benzene rings.

Uniqueness

Tetracene-2-carbaldehyde is unique due to its balance of stability and electronic properties. Compared to anthracene derivatives, it offers a larger π-system, which enhances its electronic and photophysical properties. Compared to pentacene derivatives, it provides better solubility and processability, making it more suitable for certain applications .

Properties

Molecular Formula

C19H12O

Molecular Weight

256.3 g/mol

IUPAC Name

tetracene-2-carbaldehyde

InChI

InChI=1S/C19H12O/c20-12-13-5-6-16-10-18-8-14-3-1-2-4-15(14)9-19(18)11-17(16)7-13/h1-12H

InChI Key

GDRPLOJJIUPMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C=O

Origin of Product

United States

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